molecular formula C10H9NOS2 B1266792 1-(Benzthiazol-2-ylthio)-propan-2-one CAS No. 23385-34-4

1-(Benzthiazol-2-ylthio)-propan-2-one

Cat. No.: B1266792
CAS No.: 23385-34-4
M. Wt: 223.3 g/mol
InChI Key: YKOPAUBBWPNUKT-UHFFFAOYSA-N
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Description

1-(Benzthiazol-2-ylthio)-propan-2-one is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the benzothiazole moiety in this compound imparts significant pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(Benzthiazol-2-ylthio)-propan-2-one can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with propan-2-one under acidic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: 2-aminobenzenethiol reacts with propan-2-one in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product.

    Cyclization: The intermediate formed in the condensation reaction undergoes cyclization to yield this compound.

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-(Benzthiazol-2-ylthio)-propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Benzthiazol-2-ylthio)-propan-2-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent. Its benzothiazole moiety is known to interact with various biological targets, making it a promising candidate for drug development.

    Biological Studies: Researchers investigate the compound’s effects on cellular processes, such as apoptosis, cell proliferation, and enzyme inhibition. It is also used as a probe in biochemical assays to study protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other organic materials. Its unique chemical properties make it suitable for applications in the textile, pharmaceutical, and chemical industries.

Comparison with Similar Compounds

1-(Benzthiazol-2-ylthio)-propan-2-one can be compared with other benzothiazole derivatives, such as:

    2-(Benzothiazol-2-yl)phenol: This compound has similar biological activities but differs in its chemical structure, leading to variations in its pharmacological properties.

    2-(Benzothiazol-2-yl)aniline: Another benzothiazole derivative with distinct chemical reactivity and biological effects.

    2-(Benzothiazol-2-yl)ethanol: This compound has a hydroxyl group instead of a ketone, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and biological activity compared to other benzothiazole derivatives.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS2/c1-7(12)6-13-10-11-8-4-2-3-5-9(8)14-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOPAUBBWPNUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30291227
Record name 1-(Benzthiazol-2-ylthio)-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23385-34-4
Record name NSC74267
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Benzthiazol-2-ylthio)-propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30291227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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